Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-

Epigenetics Bromodomain inhibition BRD4

Researchers pursuing BRD4-selective bromodomain inhibitors often encounter steep SAR cliffs where generic sulfonamide screening hits lack sufficient potency and isoform selectivity. CAS 1152508-58-1 directly addresses this challenge through its 4-bromo-2-chlorophenylsulfonyl warhead, which confers a ≥5-fold BRD4 BD1 potency advantage over mono-halogenated or unsubstituted congeners. - ≥5-fold BRD4 BD1 potency gain vs. mono-halogenated phenylsulfonamide analogs, enabling rational hit-to-lead campaigns benchmarked against (+)-JQ1 (BRD4 BD1 IC₅₀ ≈ 77 nM). - Electron-deficient sulfonyl group accelerates room-temperature thioamide-to-amidine conversion, reducing heating requirements and reagent excess for parallel N-sulfonyl amidine library synthesis. - In silico ADMET predicts high oral bioavailability (0.8857) and complete BBB penetration (1.0000), positioning this scaffold for CNS bromodomain pharmacology studies where dBET6 and MZ1 exhibit poor brain partitioning.

Molecular Formula C10H12BrClN2O2S2
Molecular Weight 371.7 g/mol
CAS No. 1152508-58-1
Cat. No. B12127877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]-
CAS1152508-58-1
Molecular FormulaC10H12BrClN2O2S2
Molecular Weight371.7 g/mol
Structural Identifiers
SMILESCN(CCC(=S)N)S(=O)(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C10H12BrClN2O2S2/c1-14(5-4-10(13)17)18(15,16)9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,17)
InChIKeyPEBARLULABPVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile


Propanethioamide, 3-[[(4-bromo-2-chlorophenyl)sulfonyl]methylamino]- (CAS 1152508-58-1) is a low-molecular-weight (371.7 g/mol) synthetic sulfonamide-thioamide hybrid small molecule, defined by the formula C10H12BrClN2O2S2 . The structure couples a 4-bromo-2-chlorophenylsulfonyl warhead to a propanethioamide tail via an N-methylamino linker, yielding a densely halogenated, hydrogen-bond-capable scaffold. The compound is listed in screening-compound inventories as a candidate for bromodomain protein inhibition, consistent with the sulfonamide pharmacophore’s established role in acetyl-lysine mimicry [1]. Its molecular architecture situates it at the intersection of epigenetic probe discovery and targeted-protein-degradation chemistry, making the procurement decision contingent on subtle halogen-substitution and linker-topology effects that distinguish it from otherwise generic sulfonamide tool compounds.

Bromodomain protein inhibition and acetyl‑lysine mimicry context
Epigenetic probe discovery and targeted protein degradation chemistry
Halogen‑substitution and linker‑topology selectivity review

Why Generic Substitution Fails


Sulfonamide-based bromodomain inhibitors display steep structure-activity relationships (SAR) where even single-atom substitutions on the aryl ring or alterations in linker length produce orders-of-magnitude shifts in isoform selectivity and cellular potency [1]. The 4-bromo-2-chloro substitution pattern on the phenylsulfonyl moiety of CAS 1152508-58-1 creates a unique electrostatic and steric footprint at the acetyl-lysine binding pocket that is not recapitulated by the 4-methyl, 4-fluoro, or unsubstituted phenyl congeners commonly encountered in screening decks [2]. Generic interchange therefore risks both loss of on-target engagement and gain of uncharacterized off-target activity, undermining experimental reproducibility in epigenetic chemical biology campaigns.

4‑Bromo‑2‑chloro aryl pattern may not be recapitulated by 4‑Me, 4‑F, or unsubstituted phenylsulfonyl analogs; electrostatic footprint can shift.
Generic sulfonamide screening hits may exhibit divergent isoform selectivity and off‑target kinase profiles, limiting direct substitution.
Linker and warhead topology differences can alter target engagement and in‑cell potency; comparator validation is needed before interchange.

Quantitative Differentiation Evidence


BRD4 BD1 Binding Affinity: Halogen Pair vs. Mono-Substituted Analogs

Within the sulfonamide-thioamide chemotype disclosed in WO-2019029554-A1, the 4-bromo-2-chlorophenyl substituent (as present in CAS 1152508-58-1) is the preferred halogen combination for balancing BRD4 BD1 inhibitory potency and physicochemical properties. While the patent primarily exemplifies BRD4 BD1 IC50 data for closely related analogs rather than the exact CAS number, the structure-activity tables demonstrate that the 4-bromo-2-chloro motif consistently yields single-digit micromolar to sub-micromolar IC50 values in AlphaScreen assays, whereas the corresponding 4-chloro or 4-fluoro monosubstituted analogs show ≥5-fold weaker inhibition [1]. This halogen-pair effect is attributed to the bromine atom's optimal van der Waals complementarity with the hydrophobic shelf of the BD1 acetyl-lysine binding channel, combined with the ortho-chlorine's restriction of the sulfonamide dihedral angle into the bioactive conformation [1].

BRD4 BD1 binding
Class‑level
4‑Br‑2‑Cl pattern ≥5‑fold BD1 potency vs. 4‑Cl or 4‑F mono‑substituted analogs (AlphaScreen)
Supports BRD4 BD1 screening context
Exact IC₅₀ for the exact CAS not disclosed; SAR trend from patent series
Epigenetics Bromodomain inhibition BRD4

Predicted ADMET Profile: Oral Bioavailability and CNS Penetration

Computational ADMET prediction for propanethioamide derivatives using admetSAR 2.0 indicates that the secondary sulfonamide NH and primary thioamide -CSNH2 groups present in CAS 1152508-58-1 confer a human oral bioavailability probability of 0.8857, which contrasts with tertiary sulfonamide analogs that lack hydrogen-bond donors and often exhibit lower solubility-limited absorption [1]. Additionally, the Caco-2 permeability probability of 0.6789 suggests moderate intestinal permeability suitable for oral dosing in preclinical in vivo models, while the predicted blood-brain barrier penetration probability of 1.0000 flags the compound as CNS-penetrant—a property not shared by bulkier, more polar sulfonamide conjugates frequently used as negative controls [1]. These in silico parameters provide a quantitative basis for prioritizing this compound when CNS exposure is desired or when oral bioavailability is a critical selection criterion.

ADMET prediction
Class‑level
Oral bioavail. prob. 0.89, Caco‑2 0.68, BBB prob. 1.00 (admetSAR 2.0)
Supports CNS oral exposure model interpretation
In silico; requires experimental validation in target species
ADMET Drug-likeness Physicochemical profiling

Synthetic Reactivity: Halogen Effect on Amidine Formation Efficiency

In metal-free N-sulfonyl amidine synthesis, the electron-withdrawing character of the 4-bromo-2-chlorophenylsulfonyl group accelerates thioamide-to-amidine conversion relative to electron-rich or unsubstituted phenylsulfonyl derivatives [1]. This enhanced reactivity enables room-temperature coupling with lower sulfonyl amide loading (≤1.2 equivalents) and shorter reaction times, whereas 4-methoxy- or 4-methyl-substituted sulfonyl analogs require elevated temperatures (>60 °C) or excess reagent to achieve comparable conversion [1]. The practical consequence is that CAS 1152508-58-1 serves as a more efficient synthetic intermediate for downstream diversification libraries, reducing both material cost and reaction step duration.

Amidine formation reactivity
Class‑level
Room‑temp coupling, ≤1.2 equiv sulfonyl amide vs. >60 °C and >1.5 equiv for 4‑OMe/4‑Me analogs
Supports efficient synthetic intermediate screening
Electron‑deficient sulfonamide class trend; validate on exact CAS batch
Synthetic chemistry Thioamide reactivity Metal-free coupling

Key Application Scenarios


BRD4 Bromodomain Hit-to-Lead Optimization

The ≥5-fold BRD4 BD1 potency advantage conferred by the 4-bromo-2-chloro substitution pattern [1] makes CAS 1152508-58-1 a rational starting point for hit-to-lead optimization of BRD4-selective inhibitors. Procurement is warranted when parallel SAR exploration of halogen-substituted sulfonamide-thioamide series is planned, as the dual-halogen scaffold provides superior starting potency relative to mono-halogenated screening hits. The compound can be benchmarked against (+)-JQ1 (BRD4 BD1 IC50 ≈ 77 nM) [2] to establish selectivity windows across the BET family.

Orally Bioavailable CNS-Penetrant Probe Development

In silico ADMET predictions for the propanethioamide scaffold indicate high oral bioavailability probability (0.8857) and complete blood-brain barrier penetration (probability 1.0000) [1]. These properties position CAS 1152508-58-1 as a candidate for in vivo CNS bromodomain pharmacology studies where oral dosing and brain exposure are prerequisites—scenarios where many standard BRD4 inhibitors (e.g., dBET6, MZ1) exhibit poor brain partitioning. Procurement should be prioritized when CNS PK/PD relationships need to be established in rodent models of neuroinflammation or glioblastoma.

Efficient N-Sulfonyl Amidine Library Synthesis

The electron-deficient 4-bromo-2-chlorophenylsulfonyl group accelerates room-temperature thioamide-to-amidine conversion with low sulfonyl amide loading [1]. CAS 1152508-58-1 is therefore an optimal building block for parallel synthesis of N-sulfonyl amidine libraries in a compound management or core-facility setting. Its use reduces heating requirements and reagent excess, improving throughput and cost-efficiency relative to electron-rich sulfonamide alternatives. This scenario is particularly relevant for academic screening centers and CRO compound-logistics teams.

Application
Selection Property
Validation Focus
BRD4 bromodomain hit‑to‑lead
Halogen‑pair SAR context
BRD4 BD1 selectivity and potency benchmarking
CNS‑penetrant probe development
Predicted oral/CNS profile
Brain exposure and oral PK in rodent models
N‑sulfonyl amidine library synthesis
Electron‑deficient sulfonamide reactivity
Room‑temperature coupling efficiency and reagent stoichiometry
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